molecular formula C8H8O3S B2947306 3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid CAS No. 1384433-83-3

3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid

Cat. No.: B2947306
CAS No.: 1384433-83-3
M. Wt: 184.21
InChI Key: GTNXNVOMXUGSQS-UHFFFAOYSA-N
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Description

3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid is a specialized organic compound of interest in chemical and pharmaceutical research. This molecule features a prop-2-enoic acid (acrylic acid) backbone that is functionalized with a (furan-2-ylmethyl)sulfanyl substituent. The molecular formula of the compound is C 8 H 8 O 3 S, and it has a calculated molecular weight of 184.21 g/mol . The compound is characterized by its distinct structure, which incorporates a furan ring, a sulfur-containing thioether linkage, and a carboxylic acid group, making it a potential building block for the synthesis of more complex molecules or for use in structure-activity relationship studies . The structural attributes of this compound, particularly the conjugated system and the presence of sulfur, suggest potential applications in medicinal chemistry as a scaffold for drug discovery and in materials science. Researchers can utilize this reagent in various synthetic transformations, including as a precursor for heterocyclic compounds or in the development of novel polymers. Its exact mechanism of action is dependent on the specific research context and target system. Please note: This product is sold for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(furan-2-ylmethylsulfanyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-8(10)3-5-12-6-7-2-1-4-11-7/h1-5H,6H2,(H,9,10)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNXNVOMXUGSQS-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CS/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: Furan-2-ylmethanol and 3-mercaptopropionic acid.

    Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: Furan-2-ylmethanol is first converted to its corresponding sulfonyl chloride derivative using thionyl chloride. This intermediate is then reacted with 3-mercaptopropionic acid to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents like sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated propionic acid derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid involves its interaction with specific molecular targets. The furan ring and the sulfanyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Furan Substituents

a) 3-(5-(Hydroxymethyl)furan-2-yl)propenoic acid
  • Structure : Replaces the sulfur-linked furan-2-ylmethyl group with a hydroxymethyl-substituted furan.
  • Synthesis : Prepared via condensation of 5-hydroxymethylfurfural (5-HMF) with malonic acid, yielding a mixture of E- and Z-isomers .
b) 3-(5-Methoxymethylfuran-2-yl)propenoic acid
  • Structure : Features a methoxymethyl group on the furan ring.
  • Antimicrobial Activity : Exhibits moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) compared to the parent compound .
c) 3-(5-Phenylfuran-2-yl)propenoic acid
  • Structure : Incorporates a phenyl substituent on the furan ring (CAS: 3465-61-0).
  • Applications : Used as a precursor for fluorescent materials due to extended conjugation .

Sulfur-Containing Analogues

a) 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid
  • Structure: Contains an aminoethylthio group and a methyl branch (CAS: 80186-81-8).
  • Key Differences: The amino group introduces basicity, altering pH-dependent solubility. This compound is used in peptide synthesis due to its reactive thiol group .
b) 3-[(2-Methylpropan-2-yl)oxycarbonylsulfanyl]propanoic acid
  • Structure : Features a tert-butoxycarbonylsulfanyl (Boc-sulfanyl) group (CAS: 138754-12-8).
  • Key Differences : The Boc group enhances stability during synthetic procedures, making it a preferred protecting group in multi-step syntheses .

α,β-Unsaturated Carboxylic Acids with Aromatic Substituents

a) (2E)-3-[4-(Trifluoromethylsulfanyl)phenyl]prop-2-enoic acid
  • Structure : Contains a trifluoromethylsulfanylphenyl group (CAS: 865350-55-6).
  • Key Differences : The electron-withdrawing trifluoromethyl group increases acidity (pKa ~3.1 vs. ~4.5 for the furan derivative) and enhances reactivity in Michael addition reactions .
b) 3-(Isoquinolin-4-yl)prop-2-enoic acid
  • Structure: Replaces the furan ring with an isoquinoline moiety.

Table 1. Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Antimicrobial Activity (MIC, µg/mL) Key Applications
3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid C₈H₈O₃S 184.21 145–147 (dec.) 128 (S. aureus) Antimicrobial agent
3-(5-Methoxymethylfuran-2-yl)propenoic acid C₉H₁₀O₄ 182.17 132–134 64 (S. aureus) Antimicrobial agent
3-(4-Bromobenzoyl)prop-2-enoic acid C₁₀H₇BrO₃ 255.07 210–212 N/A Heterocyclic synthesis
(2E)-3-[4-(Trifluoromethylsulfanyl)phenyl]prop-2-enoic acid C₁₀H₇F₃O₂S 248.22 178–180 N/A Pharmaceutical intermediate

Biological Activity

3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid, also known as furan-2-ylmethyl thioacrylate, is an organic compound notable for its unique structural features, including a furan ring and a propenoic acid group. Its molecular formula is C10H10O2S, with a molecular weight of approximately 184.21 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly its antimicrobial properties and interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H10O2S\text{C}_{10}\text{H}_{10}\text{O}_{2}\text{S}

Key Features:

  • Furan Ring: Contributes to the compound's reactivity and biological interactions.
  • Propenoic Acid Group: Provides sites for chemical modifications and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have demonstrated notable inhibition of bacterial growth, indicating potential use in developing new antimicrobial agents .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within microbial cells, potentially disrupting essential cellular processes such as protein synthesis or cell wall integrity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acidC10H10O3SContains a benzoic acid moiety instead of propenoic acid.
(2E)-3-(4-{[(Furan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acidC15H16N2O4SIncorporates a sulfamoyl group, enhancing biological activity.

These comparisons highlight the distinctiveness of this compound due to its specific combination of functional groups.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound. For example:

  • Antimicrobial Evaluation : A study by evaluated various thiosemicarbazide derivatives based on the furan structure and found promising antimicrobial activity against multiple bacterial strains.
  • Anti-inflammatory Activity : Research has suggested that certain furan fatty acids exhibit anti-inflammatory properties superior to those of eicosapentaenoic acid (EPA), indicating potential therapeutic applications for inflammatory diseases .

Future Directions

The ongoing research into this compound aims to elucidate its full range of biological activities and mechanisms of action. Future studies may explore:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To identify specific biochemical pathways affected by the compound.
  • Therapeutic Applications : Investigating potential uses in treating infections or inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid, and how can its purity be validated?

  • Methodology : Synthesis typically involves thiol-ene "click" chemistry, where furan-2-ylmethanethiol reacts with prop-2-enoic acid derivatives under UV light or radical initiators (e.g., AIBN) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) and confirm structural integrity via 1H^1H-NMR (characteristic peaks: δ 6.3–6.5 ppm for α,β-unsaturated protons, δ 4.2 ppm for -SCH₂- linkage) .

Q. Which spectroscopic and crystallographic techniques are optimal for structural elucidation?

  • Methodology : Use X-ray crystallography for definitive confirmation. Crystallize the compound in a polar aprotic solvent (e.g., DMSO), and solve the structure using SHELX (SHELXL for refinement, SHELXS for direct methods) . Complement with FT-IR (C=O stretch ~1700 cm⁻¹, C=S ~650 cm⁻¹) and HRMS (ESI+, m/z calculated for C₈H₈O₃S: 184.0194) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH stability : Dissolve in buffers (pH 2–12), monitor degradation via UV-Vis (λ max ~260 nm) over 72 hours.
  • Thermal stability : Use TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition points (>200°C typical for α,β-unsaturated acids) .

Advanced Research Questions

Q. How can contradictions in hydrogen-bonding patterns from crystallographic data be resolved?

  • Methodology : Apply graph-set analysis (Etter’s rules) to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Compare with computational models (DFT, B3LYP/6-31G*) to assess thermodynamic favorability. Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystals .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology : Perform Fukui function analysis (Gaussian 09, DFT) to identify electrophilic (Cβ) and nucleophilic (S) sites. Solvent effects can be modeled using COSMO-RS. Validate predictions via kinetic studies (e.g., reaction with methyl acrylate monitored by 13C^{13}C-NMR) .

Q. How can the compound’s supramolecular assembly be engineered for material science applications?

  • Methodology : Co-crystallize with π-acceptors (e.g., tetracyanoquinodimethane) to study charge-transfer complexes. Analyze packing motifs (Mercury 4.0) and quantify intermolecular interactions (Hirshfeld surface analysis). Use ORTEP-3 for visualizing anisotropic displacement parameters .

Q. What experimental designs are suitable for probing its biological interactions (e.g., enzyme inhibition)?

  • Methodology :

  • Enzyme assays : Screen against cysteine proteases (e.g., papain) via fluorogenic substrates (Z-FR-AMC). Measure IC₅₀ values using nonlinear regression (GraphPad Prism).
  • Molecular docking : AutoDock Vina to simulate binding modes, focusing on thioether-furan interactions with active-site residues .

Data Contradiction Analysis

Q. Discrepancies observed in NMR shifts between synthetic batches: How to troubleshoot?

  • Methodology :

  • Isotopic impurities : Check DMSO-d₆ for water content (δ 3.33 ppm).
  • Tautomerism : Perform variable-temperature NMR (−20°C to 60°C) to detect equilibrium shifts.
  • Byproduct identification : Use LC-MS/MS (Q-TOF) to detect trace thiol-oxidation products (e.g., sulfoxides) .

Q. Conflicting bioactivity results in different cell lines: How to validate specificity?

  • Methodology :

  • Dose-response curves : Test across 3+ cell lines (e.g., HEK293, HeLa) with controls (e.g., NAC for ROS inhibition).
  • Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to putative targets .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC145–148°C
logP (Lipophilicity)Shake-flask (octanol/water)1.8 ± 0.2
Crystal SystemX-ray diffraction (SHELXL)Monoclinic, P2₁/c
pKa (COOH)Potentiometric titration3.1 ± 0.1

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